molecular formula C10H5BrClN3 B11810908 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11810908
M. Wt: 282.52 g/mol
InChI Key: RLAGOFVAPNRILH-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 1,3-dibromo-2-propanone to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield hydrides.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Conditions typically involve heating and the use of polar aprotic solvents.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with different functional groups.

    Oxidation and Reduction: Products include pyrazole oxides or hydrides.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
  • 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Uniqueness

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

5-bromo-1-(4-chlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

RLAGOFVAPNRILH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)Cl

Origin of Product

United States

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